molecular formula C8H8Cl2S B1457064 3,5-Dichloro-4-methylthioanisole CAS No. 1803837-22-0

3,5-Dichloro-4-methylthioanisole

Cat. No. B1457064
M. Wt: 207.12 g/mol
InChI Key: RFFDKMQNYGULRI-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methylthioanisole (also known as 3,5-Dichlorothioanisole ) is a chemical compound with the molecular formula C7H6Cl2S . Its average mass is approximately 193.094 Da . This compound exhibits interesting properties and has been studied for various applications.

Scientific Research Applications

Corrosion Inhibition

Studies have shown the effectiveness of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole derivatives, which share structural similarities with 3,5-Dichloro-4-methylthioanisole, in inhibiting corrosion of mild steel in acidic media. These compounds have demonstrated high inhibition efficiencies, suggesting their potential application in protecting metals from corrosion. The adsorption of these compounds follows Langmuir's adsorption isotherm, indicating a strong and stable adsorption on metal surfaces (Lagrenée et al., 2002); (Bentiss et al., 2007).

Antitumor Activity

Recent research has also uncovered the antitumor activity of novel triazolo[1,5-a]pyrimidine compounds derived from 3-amino-1,2,4-triazole, indicating the potential of structurally related compounds for cancer therapy. These compounds have shown promising results against different cancer cells by inducing cellular apoptosis and inhibiting the epithelial-to-mesenchymal transition (EMT) process, highlighting their potential as anticancer drugs (Safari et al., 2020).

Molluscicidal Activity

Additionally, derivatives of 3,5-dichloroanisole, a compound related to 3,5-Dichloro-4-methylthioanisole, have been studied for their molluscicidal activity. These studies suggest the potential for such compounds to control snail populations that are intermediate hosts for parasitic diseases, demonstrating the importance of chemical properties and environmental factors in their molluscicidal effectiveness (Dreyfuss et al., 1996).

Antimicrobial and Antiinflammatory Activities

Research into 2,4-dichloro-5-fluorophenyl substituted arylidenetriazolothiazolidinones, which are structurally related to 3,5-Dichloro-4-methylthioanisole, has revealed significant antimicrobial and antiinflammatory activities. These compounds have been found to be highly effective against various microbial strains and in reducing inflammation, indicating their potential therapeutic applications (Karthikeyan & Holla, 2008).

Photofragmentation Dynamics

The study of the photofragmentation dynamics of p-methylthioanisole derivatives, including those with dichloro substituents, in solution using transient IR absorption spectroscopy provides insights into the photophysical and photochemical processes of these compounds. Such research is vital for understanding the behavior of these molecules under light exposure and has implications for their use in photochemical applications (Murdock et al., 2012).

properties

IUPAC Name

1,3-dichloro-2-methyl-5-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2S/c1-5-7(9)3-6(11-2)4-8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFDKMQNYGULRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-methylthioanisole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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